molecular formula C21H29BrN2O2 B15277694 tert-Butyl 4-(2-bromo-3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate

tert-Butyl 4-(2-bromo-3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate

Cat. No.: B15277694
M. Wt: 421.4 g/mol
InChI Key: YRHLNCNBWPTVPJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-bromo-3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate is a brominated indole-piperidine hybrid compound featuring a tert-butyl carbamate protecting group. Its structure comprises a 1H-indole core substituted at the 2-position with bromine, the 3-position with an isopropyl group, and the 5-position linked to a piperidine ring. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, enhancing solubility and stability during synthetic processes.

The bromine substituent offers reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), while the isopropyl group introduces steric bulk, which may influence binding affinity in biological targets. Structural characterization of such compounds typically employs X-ray crystallography, leveraging programs like SHELX for refinement and analysis .

Properties

Molecular Formula

C21H29BrN2O2

Molecular Weight

421.4 g/mol

IUPAC Name

tert-butyl 4-(2-bromo-3-propan-2-yl-1H-indol-5-yl)piperidine-1-carboxylate

InChI

InChI=1S/C21H29BrN2O2/c1-13(2)18-16-12-15(6-7-17(16)23-19(18)22)14-8-10-24(11-9-14)20(25)26-21(3,4)5/h6-7,12-14,23H,8-11H2,1-5H3

InChI Key

YRHLNCNBWPTVPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(NC2=C1C=C(C=C2)C3CCN(CC3)C(=O)OC(C)(C)C)Br

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 4-(2-bromo-3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as n-butyllithium, and electrophiles like tert-butyl bromoacetate . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-(2-bromo-3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and strong bases. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-bromo-3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological pathways, potentially modulating their activity . The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to other Boc-protected piperidine-indole derivatives, differing primarily in substituents and heterocyclic moieties. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Applications/Properties
tert-Butyl 4-(2-bromo-3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate C₂₀H₂₆BrN₂O₂ (estimated) ~421.34 - 2-Bromoindole
- 3-Isopropyl
- Boc-protected piperidine
N/A Cross-coupling precursor; kinase inhibitor intermediate
tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate C₁₄H₂₀ClN₃O₂ 297.78 - 6-Chloropyrazine
- Boc-protected piperidine
778627-83-1 Antiviral agent intermediate; solubility in polar solvents
tert-Butyl 4-(1H-indol-5-yl)piperidine-1-carboxylate C₁₈H₂₄N₂O₂ 300.40 - Unsubstituted indole
- Boc-protected piperidine
943133-23-3 Serotonin receptor ligand; scaffold for neuroactive drugs

Key Findings:

Reactivity: The 2-bromo substituent in the target compound enables palladium-catalyzed cross-coupling, whereas 6-chloropyrazine (in the analog from ) is less reactive in such reactions due to lower electronegativity and steric accessibility .

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (~421 vs. ~297 for the chloropyrazine analog) correlates with reduced aqueous solubility, necessitating organic solvents (e.g., DCM, THF) for handling .

Biological Relevance :

  • Unsubstituted indole analogs (e.g., CAS 943133-23-3) exhibit affinity for serotonin receptors, while halogenated derivatives like the target compound are optimized for kinase inhibition due to enhanced electrophilicity and binding pocket compatibility.

Synthetic Utility :

  • The Boc group in all listed compounds simplifies purification and deprotection under mild acidic conditions (e.g., TFA), a critical feature for iterative synthesis .

Structural Insights:

Crystallographic studies using SHELX software reveal that the tert-butyl group in such compounds adopts a staggered conformation, minimizing steric clashes with the piperidine ring . Comparative analysis of bond lengths and angles (e.g., C-Br in the target compound vs. C-Cl in ’s analog) could further elucidate electronic effects on reactivity.

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